N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
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Overview
Description
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylpropyl halide reacts with the thiadiazole intermediate.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the thiadiazole intermediate through a condensation reaction.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
- **N-{5-[(3-Phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide stands out due to its unique combination of a thiadiazole ring, a furan ring, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15N3O2S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2S2/c20-14(13-9-4-10-21-13)17-15-18-19-16(23-15)22-11-5-8-12-6-2-1-3-7-12/h1-4,6-7,9-10H,5,8,11H2,(H,17,18,20) |
InChI Key |
UCUXYCUICWEWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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